![molecular formula C15H16N6 B2838762 3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380095-10-1](/img/structure/B2838762.png)
3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
The compound “3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile” is a complex organic molecule. It belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the structure of a related compound was solved by the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, at 100 K the crystal system is triclinic, space group P1: a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å3, Z = 2, µ = 0.089 mm−1, Dcalc = 1.267 g cm−3, F(000) = 524 .Scientific Research Applications
- Imatinib is widely used as a targeted therapy for chronic myeloid leukemia (CML) . It specifically inhibits the activity of tyrosine kinases , which play a crucial role in cancer cell growth and proliferation .
- The compound binds to the inactive Abelson tyrosine kinase domain , characteristic of the BCR-ABL fusion protein in CML. Numerous hydrogen bonds and hydrophobic interactions contribute to its binding affinity .
- Some derivatives of Imatinib exhibit better anti-fibrosis activity than existing drugs like Pirfenidone . These compounds show promise in mitigating fibrotic processes, particularly in liver and lung diseases .
- The crystal structure of the freebase Imatinib (not just its salt forms) has been characterized. It adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups .
- Researchers study its conformations in single crystals and ligand–protein complexes to understand its flexibility and binding modes .
Leukemia Treatment
Fibrosis Modulation
Crystallography and Structural Studies
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target throughhydrogen bonding and π-π stacking interactions . These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cell cycle .
Biochemical Pathways
cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been found to exhibitpoor absorption and distribution .
Result of Action
Based on its potential target, it can be inferred that it may lead tocell cycle arrest and potentially induce apoptosis in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH , temperature , and the presence of other biomolecules can affect its stability and interaction with its target . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-[methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-20(9-12-2-4-17-5-3-12)13-10-21(11-13)15-14(8-16)18-6-7-19-15/h2-7,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMWMJJEDIDRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2CN(C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{Methyl[(pyridin-4-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile |
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